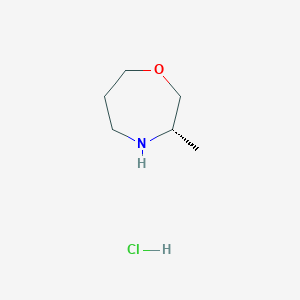
4,4-Difluoro-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-butyne is an organic compound with the molecular formula C4H4F2. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its two fluorine atoms attached to the terminal carbon, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Difluoro-1-butyne can be synthesized through various methods. One common approach involves the deoxofluorination of 4-hydroxy-1-butyne using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deoxofluorination processes. The use of phase transfer catalysts can enhance the efficiency of these reactions, allowing for higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding difluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-butyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the electron-withdrawing fluorine atoms. These features make it a versatile intermediate in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoro-3-methyl-1-butyne: Similar structure with an additional methyl group.
4,4-Difluoro-1-phenyl-1,3-butanedione: Contains a phenyl group and a diketone structure.
4,4-Difluoro-2-butene-1-one: Features a double bond and a ketone group
Uniqueness
4,4-Difluoro-1-butyne is unique due to its terminal alkyne structure combined with two fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C4H4F2 |
|---|---|
Molekulargewicht |
90.07 g/mol |
IUPAC-Name |
4,4-difluorobut-1-yne |
InChI |
InChI=1S/C4H4F2/c1-2-3-4(5)6/h1,4H,3H2 |
InChI-Schlüssel |
NUOFQQNKHOZBEC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


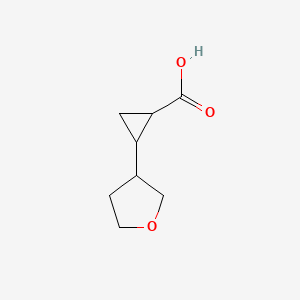


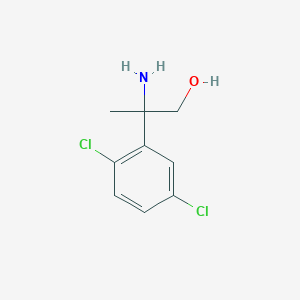
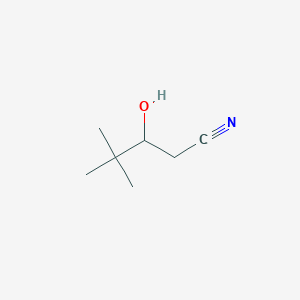

![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
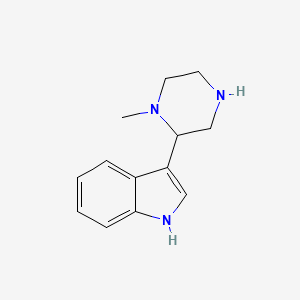

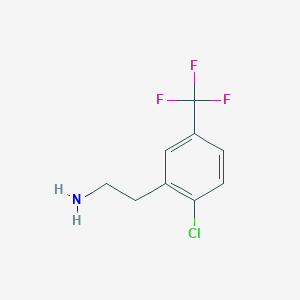


![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
